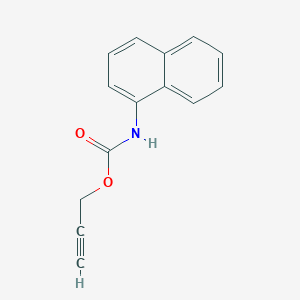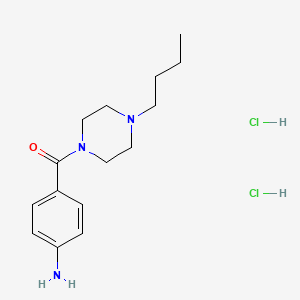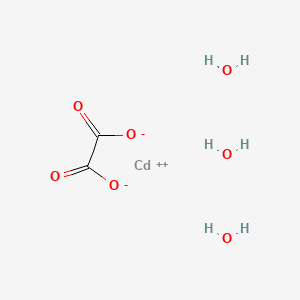
Cadmium(2+);oxalate;trihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cadmium(2+);oxalate;trihydrate, also known as cadmium oxalate trihydrate, is a coordination compound with the formula CdC₂O₄·3H₂O. It consists of cadmium ions coordinated with oxalate anions and water molecules. This compound is known for its crystalline structure and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cadmium oxalate trihydrate can be synthesized through the reaction of cadmium salts (such as cadmium chloride or cadmium nitrate) with oxalic acid in an aqueous solution. The reaction typically occurs at room temperature, and the product is obtained by slow evaporation of the solution .
Industrial Production Methods: In industrial settings, cadmium oxalate trihydrate is produced by mixing cadmium salts with oxalic acid under controlled conditions. The resulting precipitate is filtered, washed, and dried to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: Cadmium oxalate trihydrate undergoes various chemical reactions, including:
Decomposition: Upon heating, it decomposes to form cadmium oxide and carbon dioxide.
Precipitation: It can precipitate out of solution when mixed with other metal ions.
Common Reagents and Conditions:
Aqueous Ammonia: Reacts with cadmium ions to form cadmium hydroxide.
Hydrogen Sulfide: Reacts with cadmium ions to form cadmium sulfide.
Major Products:
Cadmium Oxide (CdO): Formed upon thermal decomposition.
Cadmium Sulfide (CdS): Formed in reactions with hydrogen sulfide.
Scientific Research Applications
Cadmium oxalate trihydrate is used in various scientific research applications, including:
Material Science: Used in the synthesis of advanced materials and coordination polymers.
Chemistry: Employed in studies of crystal structures and coordination chemistry.
Biology and Medicine: Investigated for its potential cytotoxic effects and interactions with biological systems.
Industry: Utilized in the production of inks, paints, and photographic chemicals.
Mechanism of Action
The mechanism of action of cadmium oxalate trihydrate involves its interaction with biological molecules and cellular structures. Cadmium ions can bind to proteins and enzymes, disrupting their function and leading to cytotoxic effects. The oxalate anions can form complexes with metal ions, affecting various biochemical pathways .
Comparison with Similar Compounds
Cadmium oxalate trihydrate is similar to other metal oxalates, such as:
Lead(II) oxalate trihydrate: Shares a similar crystal structure and coordination environment.
Iron(II) oxalate dihydrate: Used in similar applications but has different chemical properties.
Uniqueness: Cadmium oxalate trihydrate is unique due to its specific coordination geometry and the presence of cadmium ions, which impart distinct chemical and physical properties compared to other metal oxalates .
Properties
CAS No. |
20712-42-9 |
|---|---|
Molecular Formula |
C2H6CdO7 |
Molecular Weight |
254.48 g/mol |
IUPAC Name |
cadmium(2+);oxalate;trihydrate |
InChI |
InChI=1S/C2H2O4.Cd.3H2O/c3-1(4)2(5)6;;;;/h(H,3,4)(H,5,6);;3*1H2/q;+2;;;/p-2 |
InChI Key |
BIEVKIWFPVWFBD-UHFFFAOYSA-L |
Canonical SMILES |
C(=O)(C(=O)[O-])[O-].O.O.O.[Cd+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


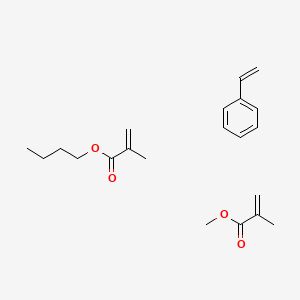
![2-Ethylidenebicyclo[2.2.2]octane](/img/structure/B14698009.png)


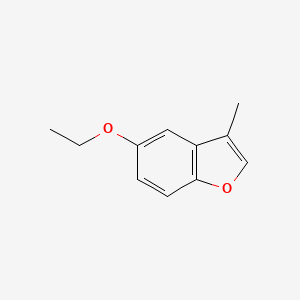
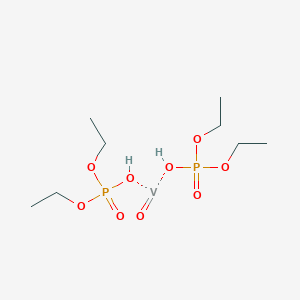
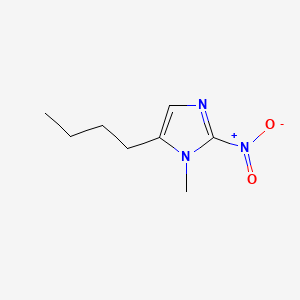
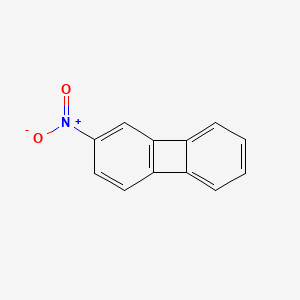
pentasilolane](/img/structure/B14698059.png)
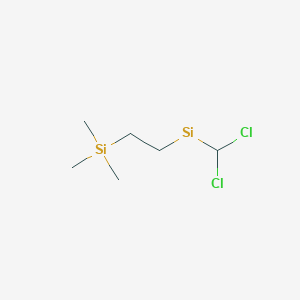
![1,6-Diazabicyclo[4.4.1]undecane](/img/structure/B14698073.png)
